Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)-
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Overview
Description
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This specific compound is notable for its unique structure, which includes a chloromethyl group at the 5-position, a methyl group at the 4-position, and a 3-methylphenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. For this specific compound, the reaction might involve the use of 3-methylbenzaldehyde, chloroacetone, and thiourea under acidic conditions .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction between the starting materials, resulting in a faster and more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors in the body. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, which lacks the chloromethyl, methyl, and 3-methylphenyl groups.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
Uniqueness
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group enhances its reactivity in substitution reactions, while the 3-methylphenyl group contributes to its potential biological activities .
Properties
CAS No. |
61291-99-4 |
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Molecular Formula |
C12H12ClNS |
Molecular Weight |
237.75 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methyl-2-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-8-4-3-5-10(6-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3 |
InChI Key |
DYVCKGKGPCHIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCl)C |
Origin of Product |
United States |
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